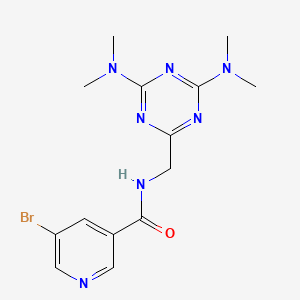

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromonicotinamide

Description

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-bromopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN7O/c1-21(2)13-18-11(19-14(20-13)22(3)4)8-17-12(23)9-5-10(15)7-16-6-9/h5-7H,8H2,1-4H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGKUXJPDBOUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=CN=C2)Br)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromonicotinamide typically involves multiple steps. One common approach is the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with 5-bromonicotinic acid or its derivatives under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromonicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the nicotinamide moiety can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the triazine ring.

Condensation Reactions: The amide group can engage in condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used for redox reactions. Condensation reactions may involve reagents like carbodiimides or acid chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminonicotinamide derivative, while oxidation of the triazine ring could produce various oxidized triazine derivatives.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromonicotinamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromonicotinamide involves its interaction with specific molecular targets. The triazine ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The bromonicotinamide moiety may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Dimethylamino groups (electron-donating) enhance basicity and solubility in polar solvents compared to thioether (e.g., octylthio in ) or methoxy groups (), which are less basic but more lipophilic .

- In contrast, sulfonylureas like thifensulfuron target acetolactate synthase (ALS) in plants .

- Physical Properties : The formamide derivative () has a predicted density of 1.24 g/cm³ and boiling point of 376.5°C, whereas the target compound’s bromine atom likely increases molecular weight and boiling point further.

Pharmacological and Agrochemical Potential

- Target Compound: The bromine atom may enhance binding to hydrophobic enzyme pockets (e.g., bromodomains), while the triazine’s hydrogen-bonding capacity could mimic purine or pyrimidine bases. No direct bioactivity data is available in the evidence, but structural analogs suggest kinase or protease inhibition .

- Thifensulfuron () : A commercial herbicide with low mammalian toxicity, highlighting the triazine scaffold’s adaptability for selective bioactivity .

- Octylthio Derivative () : Used as a stabilizer in polymers, leveraging the radical-scavenging ability of thioether groups .

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromonicotinamide is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups and a brominated nicotinamide moiety. Its molecular formula is C₁₄H₁₈BrN₇, with a molecular weight of approximately 360.25 g/mol. The presence of both bromine and dimethylamino groups contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various enzymatic pathways, which can lead to significant biological effects such as:

- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell growth by inducing apoptosis or disrupting cell cycle progression.

- Antimicrobial Properties : The structural features suggest possible interactions with microbial targets, potentially leading to antibacterial or antifungal effects.

Anticancer Activity

Several studies have investigated the anticancer properties of related triazine derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. In one study, the efficacy of triazine derivatives was evaluated against human breast cancer cells (MDA-MB-231) and pancreatic cancer cells (Panc-1). The results indicated that certain derivatives significantly reduced cell viability at low concentrations (1–2 µM), suggesting that this compound may exhibit comparable activity .

| Compound | Cell Line | EC₅₀ (µM) | Effect on Colony Formation |

|---|---|---|---|

| Compound A | MDA-MB-231 | 1.0 | Complete inhibition |

| Compound B | Panc-1 | 2.0 | Significant reduction |

| N-(Bromo) | MDA-MB-231 | TBD | TBD |

Antimicrobial Activity

Research into the antimicrobial potential of triazine compounds indicates that modifications can enhance their efficacy against bacterial strains. The presence of the bromine atom in this compound may increase its lipophilicity and improve membrane penetration in microbial cells.

Case Studies

- Study on Cytotoxicity : A recent study assessed the cytotoxic effects of various triazine derivatives on MDA-MB-231 cells. The findings revealed that compounds similar to this compound exhibited significant cytotoxicity at concentrations as low as 1 µM .

- Mechanism Exploration : Another investigation focused on understanding the mechanisms through which these compounds exert their effects. It was found that they could induce apoptosis via the activation of caspase pathways and inhibit key signaling pathways involved in cell proliferation.

Q & A

Basic Question: What synthetic methodologies are established for preparing N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromonicotinamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Functionalization of the triazine core via nucleophilic substitution at the 2-position with a methylamine derivative.

- Step 2: Coupling of the modified triazine with 5-bromonicotinic acid using carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions.

- Step 3: Purification via column chromatography (SiO₂, gradient elution with dichloromethane/methanol) or recrystallization .

Key Considerations: Optimize reaction time and temperature to prevent decomposition of the dimethylamino groups. Monitor intermediates using TLC or LC-MS.

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; bromonicotinamide aromatic signals) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated exact mass: ~445.13 g/mol) .

- X-ray Crystallography: Resolve 3D conformation using SHELXL for refinement; analyze hydrogen bonding between the triazine ring and target proteins .

Advanced Question: How can researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Replicate Assays: Standardize conditions (e.g., pH, temperature, cell lines) to minimize variability. For antimicrobial studies, use CLSI guidelines for MIC determination .

- Control for Stability: Test compound stability in assay media via HPLC; dimethylamino groups may degrade under acidic conditions.

- Mechanistic Profiling: Compare binding affinity using SPR (surface plasmon resonance) to isolate target-specific effects from off-target interactions .

Advanced Question: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions between the triazine ring and ATP-binding pockets (e.g., kinases). The bromonicotinamide moiety may enhance π-π stacking .

- Molecular Dynamics (MD) Simulations: Simulate binding over 100 ns to assess stability; monitor hydrogen bonds between dimethylamino groups and catalytic residues (e.g., Asp/Glu).

- QSAR Modeling: Corporate substituent electronic parameters (Hammett σ) to optimize activity .

Basic Question: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility: The compound is moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers. Prepare stock solutions in DMSO and dilute to <1% v/v in assays .

- Stability: Store at –20°C under argon. Monitor degradation via LC-MS; dimethylamino groups may oxidize, forming N-oxide byproducts .

- pH Sensitivity: Avoid prolonged exposure to pH <5, which may protonate dimethylamino groups, reducing membrane permeability .

Advanced Question: How do structural substituents (e.g., bromo group, triazine core) influence target binding and selectivity?

Methodological Answer:

- Triazine Core: Acts as a hydrogen-bond acceptor; dimethylamino groups enhance solubility and modulate electron density for π-stacking .

- 5-Bromo Substituent: Increases steric bulk and electrophilicity, potentially improving interactions with hydrophobic pockets (e.g., kinase hinge regions).

- Structure-Activity Relationship (SAR): Compare with analogs (e.g., chloro or methyl derivatives) to quantify substituent effects on potency .

Advanced Question: What crystallographic refinements are necessary to resolve this compound’s metal-binding behavior?

Methodological Answer:

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.

- Refinement in SHELXL: Apply TWIN/BASF commands for twinned crystals. Restrain anisotropic displacement parameters for the bromine atom .

- Validation: Check for missed symmetry (PLATON) and validate hydrogen bonds (e.g., triazine N···H–O interactions) .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation; work in a fume hood.

- Waste Disposal: Quench with 10% KOH in ethanol to neutralize reactive intermediates.

- Toxicity Screening: Perform Ames tests for mutagenicity; brominated aromatics may require careful handling .

Advanced Question: How can researchers optimize synthetic yield while minimizing byproducts?

Methodological Answer:

- Flow Chemistry: Implement continuous flow reactors for precise control of exothermic amidation steps .

- Catalytic Optimization: Screen Pd/Cu catalysts for Buchwald-Hartwig coupling (if applicable).

- Byproduct Analysis: Identify dimers or hydrolysis products via LC-MS; adjust stoichiometry of reagents (e.g., carbodiimide) .

Advanced Question: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 Knockout: Validate target engagement by comparing activity in wild-type vs. knockout cell lines.

- Pull-Down Assays: Use biotinylated analogs with streptavidin beads to isolate target proteins; confirm via Western blot .

- Metabolic Profiling: Track ⁵-bromo isotope patterns in metabolomics studies to identify downstream metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.